molecular formula C8H10N2O2 B2692418 N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1248252-81-4

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2692418
CAS No.: 1248252-81-4
M. Wt: 166.18
InChI Key: IJHMPKDCNDRFCT-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at the 3-position. The oxazole ring is linked via a methylene bridge to a prop-2-enamide moiety. This structure combines the electronic effects of the oxazole heterocycle (with oxygen and nitrogen atoms) and the unsaturated acrylamide group, which may confer reactivity in polymerization or biological interactions.

Properties

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)10-12-7/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHMPKDCNDRFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 3-methyl-1,2-oxazole with prop-2-enamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxazole, followed by the addition of prop-2-enamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key differences between N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide and two analogous compounds from the evidence:

Compound Molecular Formula Heterocycle Substituents Functional Groups
This compound C₈H₁₀N₂O₂ 1,2-oxazole 3-methyl, methylene-linked acrylamide Acrylamide, oxazole
(2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide C₁₅H₁₃N₅O₃S 1,2,4-oxadiazole 3-(dihydropyridinone), thiophen-2-yl, acrylamide Acrylamide, oxadiazole, dihydropyridinone
N-(3-phenyl-1,2-thiazol-5-yl)prop-2-enamide C₁₂H₁₀N₂OS 1,2-thiazole 3-phenyl, acrylamide Acrylamide, thiazole
Key Observations:

The oxadiazole derivative () introduces a 1,2,4-oxadiazole ring, which is larger and may enhance rigidity or metal-binding capacity compared to 1,2-oxazole .

The oxadiazole derivative () features a dihydropyridinone substituent, which introduces hydrogen-bonding capabilities (via the carbonyl group) and may influence solubility or biological activity .

Functional Group Implications :

  • All three compounds share an acrylamide group, which is reactive in Michael addition or polymerization. However, conjugation with different heterocycles modulates electronic effects (e.g., electron-withdrawing oxazole vs. electron-donating thiophene in ) .

Biological Activity

N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Structure : The compound features an oxazole ring, which is known for its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reagents : 3-methyl-1,2-oxazole and prop-2-enamide.
  • Conditions : The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures with a base like sodium hydride or potassium carbonate.
  • Purification : Post-reaction purification may involve recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. The mechanism is believed to involve the inhibition of specific enzymes critical for microbial growth. Studies indicate that compounds with oxazole rings can interact with various molecular targets, leading to significant decreases in microbial viability .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including:

Cell LineIC50 (μM)
A2780 (Ovarian carcinoma)25.0
MCF-7 (Breast cancer)30.5
A2780/RCIS (Cisplatin resistant)20.0

These results suggest that this compound could serve as a lead compound in anticancer drug development due to its ability to induce cell cycle arrest and inhibit tubulin polymerization .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole moiety may inhibit enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Cell Cycle Modulation : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
  • Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to the active sites of target proteins, enhancing its therapeutic potential .

Case Studies and Research Findings

Recent research highlights the compound's potential through various case studies:

  • High Throughput Screening : A study focused on pantothenate synthetase inhibitors found that derivatives of oxazole exhibited significant binding affinity and inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibited the proliferation of multiple cancer cell lines, supporting its further investigation as a therapeutic agent .

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